1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile

Vue d'ensemble

Description

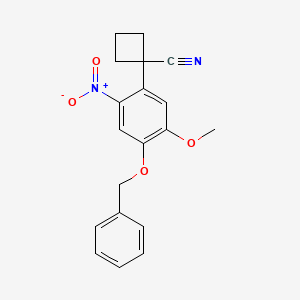

1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile is a structurally complex organic compound featuring a cyclobutane ring fused to a carbonitrile group. The phenyl ring substituents include a benzyloxy group at position 4, a methoxy group at position 5, and a nitro group at position 2. This arrangement confers unique electronic and steric properties. The benzyloxy group (OCH₂C₆H₅) and methoxy group (OCH₃) are electron-donating, while the nitro group (NO₂) is strongly electron-withdrawing, creating a polarized aromatic system.

Méthodes De Préparation

The synthesis of 1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the benzyloxy group: This can be achieved by reacting a suitable phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide.

Introduction of the methoxy group: This step involves methylation of the phenol derivative using a methylating agent like dimethyl sulfate or methyl iodide.

Cyclobutanecarbonitrile formation: The final step involves the formation of the cyclobutanecarbonitrile moiety, which can be achieved through a cyclization reaction using appropriate reagents and conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Analyse Des Réactions Chimiques

1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile can undergo various types of chemical reactions, including:

Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles in a substitution reaction.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Biological Activities

- Anticancer Properties : Preliminary studies suggest that compounds similar to 1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group is thought to enhance the compound's ability to induce apoptosis in cancer cells.

- Antimicrobial Activity : Research indicates that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The benzyloxy and methoxy groups can enhance membrane permeability, facilitating the compound's entry into microbial cells.

- Receptor Modulation : This compound may act as a modulator for specific receptors, such as melanocortin receptors, which are involved in various physiological processes including energy homeostasis and inflammation. Compounds targeting these receptors have potential therapeutic applications in obesity and metabolic disorders.

Table 1: Summary of Research Findings on this compound

Case Studies

- Anticancer Activity : In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and tested their efficacy against breast cancer cell lines. Results indicated that certain derivatives had IC50 values lower than standard chemotherapeutics, suggesting enhanced potency.

- Antimicrobial Efficacy : A case study investigating the antimicrobial properties of related compounds found that they inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, indicating their potential as new antibiotic agents.

- Melanocortin Receptor Modulation : Research focusing on the modulation of melanocortin receptors demonstrated that compounds similar to this compound could effectively alter receptor signaling pathways, leading to changes in appetite regulation and energy expenditure.

Mécanisme D'action

The mechanism by which 1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile exerts its effects depends on its specific interactions with molecular targets. For example, if the compound is used in a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological system and the nature of the interactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s closest structural analogs include 1-(3-(Benzyloxy)phenyl)cyclobutanecarbonitrile (CAS: 1314394-55-2) . Key differences lie in substituent positions and functional groups:

Key Observations:

Substituent Position Impact : The nitro group at position 2 in the target compound introduces steric hindrance and electronic effects absent in the analog. This could reduce solubility (due to increased hydrophobicity) but enhance reactivity in electrophilic substitution or reduction reactions.

Synthetic Accessibility : The absence of reported suppliers for the target compound suggests greater synthetic challenges compared to its simpler analog, which is commercially available .

Research Findings and Implications

- Reactivity : Nitro groups in similar compounds are often reduced to amines under catalytic hydrogenation, suggesting the target compound could serve as a precursor for amine derivatives. The methoxy group may stabilize intermediates during such reactions.

- Biological Activity: Benzyloxy-substituted cyclobutanecarbonitriles are explored in drug discovery for kinase inhibition. The nitro group in the target compound might alter binding affinity or metabolic stability compared to non-nitrated analogs .

- Stability : Nitroaromatics are prone to photodegradation; the methoxy group’s electron-donating effect may mitigate this, but experimental validation is needed.

Activité Biologique

1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile (CAS: 1527503-22-5) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C19H18N2O4

- Molecular Weight : 334.36 g/mol

The structure features a cyclobutanecarbonitrile core with substituted aromatic rings, which contribute to its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacteria and fungi.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines suggest that it may inhibit cell proliferation, although specific mechanisms remain to be fully elucidated.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be relevant for drug development.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Interaction with Cellular Receptors : The compound may interact with various cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study conducted by researchers in 2020 evaluated the antimicrobial properties of the compound against various pathogens. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Anticancer Effects

In vitro studies published in 2021 demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability of MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer drug candidate.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile, and how can purity be optimized?

- Methodological Answer :

- Stepwise Synthesis : Begin with protecting the phenolic hydroxyl group (e.g., benzyloxy protection) to prevent undesired side reactions. Introduce the nitro group via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.

- Cyclobutane Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutane ring, followed by cyanidation via nucleophilic substitution (e.g., KCN or TMSCN).

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixture) to isolate the product. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks by comparing with structurally similar compounds (e.g., benzyloxy- and nitrophenyl-containing analogues). The methoxy group typically resonates at δ ~3.8–4.0 ppm, while the nitro group deshields adjacent aromatic protons (δ ~7.5–8.5 ppm).

- IR Spectroscopy : Identify key functional groups: C≡N stretch (~2200–2250 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹), and aromatic C–O–C (benzyloxy) at ~1250 cm⁻¹.

- Mass Spectrometry : Use high-resolution MS (HRMS-ESI or EI) to confirm molecular ion ([M+H]⁺ or [M–H]⁻) and fragmentation patterns (e.g., loss of benzyloxy or nitro groups) .

Q. What safety precautions are advised given limited toxicity data for this compound?

- Methodological Answer :

- Handling : Use a fume hood, nitrile gloves, and lab coats. Avoid inhalation or skin contact.

- Storage : Store in a cool, dry place (<4°C) under inert atmosphere (N₂ or Ar) to prevent degradation.

- Risk Assessment : Assume acute toxicity based on structural analogs (e.g., nitroaromatics may be mutagenic; benzyl ethers may cause irritation). Refer to safety guidelines for 4-(benzyloxy)-3-methoxyphenyl derivatives .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the electronic effects of substituents on the compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density distribution. The nitro group’s electron-withdrawing effect reduces electron density on the phenyl ring, while the methoxy group donates electrons via resonance.

- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The cyclobutane ring’s strain may enhance reactivity at the carbonitrile group.

- Validation : Compare computational results with experimental data (e.g., Hammett substituent constants) .

Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data?

- Methodological Answer :

- 2D NMR (COSY, NOESY, HSQC) : Resolve overlapping signals. For example, NOESY can confirm spatial proximity between the benzyloxy and methoxy groups.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond lengths. The nitrophenyl and cyclobutane dihedral angles can be compared to DFT-optimized structures .

- Dynamic NMR : Investigate conformational flexibility (e.g., cyclobutane ring puckering) by variable-temperature NMR.

Q. How can the compound’s environmental impact be assessed in the absence of ecological toxicity data?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301B (CO₂ evolution test) to estimate mineralization rates.

- QSAR Modeling : Predict persistence (t₁/₂), bioaccumulation (log Kow), and toxicity (e.g., ECOSAR) using substituent contributions.

- Soil Mobility : Perform column leaching tests with varying pH (4–9) to assess adsorption coefficients (Kd) .

Q. What experimental designs can elucidate the compound’s potential as a kinase inhibitor or biochemical probe?

- Methodological Answer :

- Kinase Inhibition Assays : Use FRET-based screens (e.g., ADP-Glo™) against a panel of kinases (e.g., EGFR, CDK2).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replace nitro with CF₃ or cyclobutane with cyclohexane) to assess pharmacophore requirements.

- Cellular Uptake : Label the compound with a fluorophore (e.g., BODIPY) and track localization via confocal microscopy .

Propriétés

IUPAC Name |

1-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-24-17-10-15(19(13-20)8-5-9-19)16(21(22)23)11-18(17)25-12-14-6-3-2-4-7-14/h2-4,6-7,10-11H,5,8-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDFBIZZMXIAJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C2(CCC2)C#N)[N+](=O)[O-])OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.